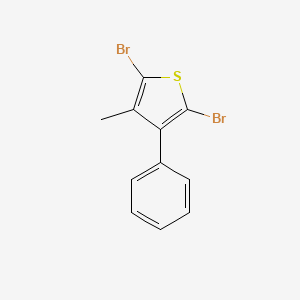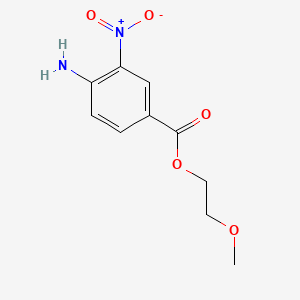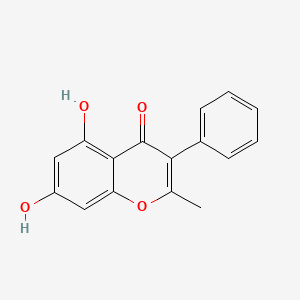
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a chemical compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds with acetylacetone under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography can further enhance the quality of the compound.
化学反应分析
Types of Reactions
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Alkylated or acylated flavonoid derivatives.
科学研究应用
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of natural dyes and pigments due to its vibrant color properties.
作用机制
The biological effects of 5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
5,7-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one can be compared with other flavonoids such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits anticancer and cardioprotective effects.
Luteolin: Studied for its neuroprotective and anti-inflammatory activities.
Uniqueness
The unique combination of hydroxyl and methyl groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
844-95-1 |
|---|---|
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-methyl-3-phenylchromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-9-14(10-5-3-2-4-6-10)16(19)15-12(18)7-11(17)8-13(15)20-9/h2-8,17-18H,1H3 |
InChI 键 |
MXFHUAREZRSXMW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
规范 SMILES |
CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B1660759.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-morpholin-4-ylpyrimidin-2-one](/img/structure/B1660761.png)
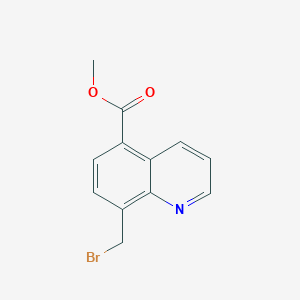
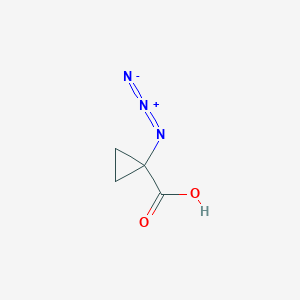
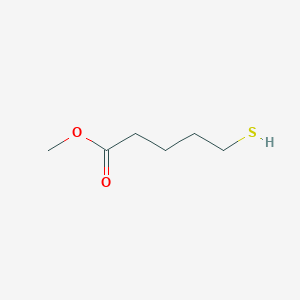
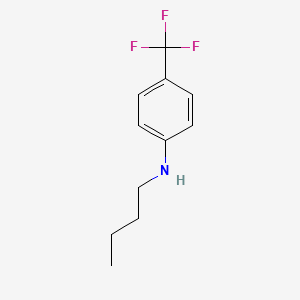
![4-chloro-N-[(5-sulfamoylthiophen-2-yl)methyl]benzamide](/img/structure/B1660768.png)
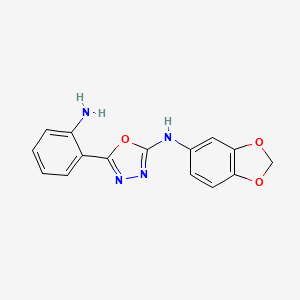
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}pyridine-3-carboxylate](/img/structure/B1660770.png)
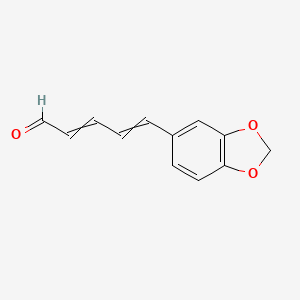
![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)
![1-Piperidineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660775.png)
